molecular formula C17H22N4O2 B14731092 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide CAS No. 13050-73-2

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide

Cat. No.: B14731092
CAS No.: 13050-73-2
M. Wt: 314.4 g/mol
InChI Key: SPIBGLNZQBNZFR-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Alkylation: The synthesized pyrimidine derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated pyrimidine derivative with benzylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrimidine ring to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide involves its interaction with specific molecular targets:

Properties

CAS No.

13050-73-2

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-N-benzylacetamide

InChI

InChI=1S/C17H22N4O2/c1-12-15(16(23)20-17(18)19-12)9-6-10-21(13(2)22)11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H3,18,19,20,23)

InChI Key

SPIBGLNZQBNZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCN(CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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